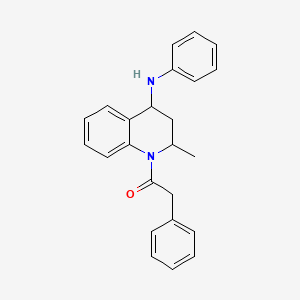
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MPQ belongs to the class of tetrahydroquinoline compounds, which have been shown to possess diverse biological activities.
作用機序
The exact mechanism of action of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain management and reward pathways. This compound also interacts with the serotonin and norepinephrine transporters, which are involved in mood regulation. This compound may also modulate the activity of ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
This compound has been shown to produce dose-dependent effects on behavior and physiology in animal models. In general, low doses of this compound produce analgesic and anxiolytic effects, while higher doses can produce sedation and respiratory depression. This compound has also been shown to affect the levels of various neurotransmitters and neuropeptides in the brain, including dopamine, serotonin, and corticotropin-releasing hormone.
実験室実験の利点と制限
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages as a research tool. It has a well-defined chemical structure and can be synthesized in large quantities with high purity. This compound has also been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, there are also some limitations to using this compound in lab experiments. This compound has relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. In addition, this compound has been shown to produce tolerance and dependence in animal models, which may limit its usefulness as a long-term treatment.
将来の方向性
There are several areas of research that could benefit from further investigation of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine. One potential area is the development of more selective and potent analogs of this compound that could be used as therapeutic agents. Another area is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Finally, more research is needed to determine the safety and efficacy of this compound in human subjects, particularly in the context of treating neurological and psychiatric disorders.
合成法
The synthesis of 2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine involves the reaction of 2-methyl-4-quinolone with phenylacetyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with aniline to yield the final product, this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-methyl-N-phenyl-1-(phenylacetyl)-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential therapeutic properties in various areas of medicine. It has been shown to possess anticonvulsant, analgesic, and antidepressant effects in animal models. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-18-16-22(25-20-12-6-3-7-13-20)21-14-8-9-15-23(21)26(18)24(27)17-19-10-4-2-5-11-19/h2-15,18,22,25H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJSOXGEBLEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

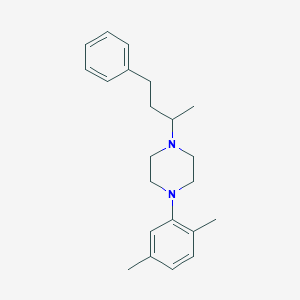
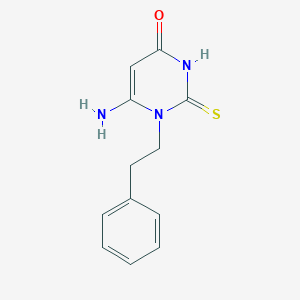

![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)
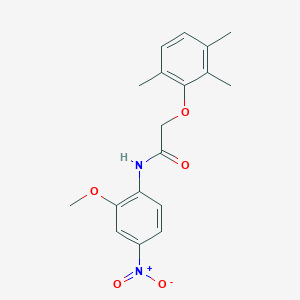
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)
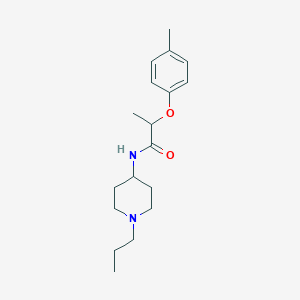
![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)